

Spectroscopic Profile of 4-Methyl-2-phenylpyridine: A Technical Guide

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Compound of Interest

Compound Name:	4-Methyl-2-phenylpyridine
CAS No.:	3475-21-6
Cat. No.:	B184572

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methyl-2-phenylpyridine** (CAS No: 3475-21-6), a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the available and illustrative spectroscopic data for **4-Methyl-2-phenylpyridine**.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Note: Experimental ^1H and ^{13}C NMR data for **4-Methyl-2-phenylpyridine** were not available in the searched resources. The following data for the closely related compound, 2-phenylpyridine, is provided for illustrative purposes.

¹H NMR (400 MHz, CDCl₃) of 2-Phenylpyridine

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.83 – 8.60	m	1H, Pyridine-H6
8.11 – 7.91	m	2H, Phenyl-H2', H6'
7.84 – 7.65	m	2H, Pyridine-H3, H4
7.55 – 7.48	m	2H, Phenyl-H3', H5'
7.47 – 7.40	m	1H, Phenyl-H4'
7.37 – 7.15	m	1H, Pyridine-H5

¹³C NMR (101 MHz, CDCl₃) of 2-Phenylpyridine

Chemical Shift (δ) ppm	Assignment
157.4	Pyridine-C2
149.6	Pyridine-C6
139.4	Phenyl-C1'
136.7	Pyridine-C4
128.9	Phenyl-C3', C5'
128.7	Phenyl-C2', C6'
126.9	Phenyl-C4'
122.1	Pyridine-C5
120.6	Pyridine-C3

Table 2: Infrared (IR) Spectroscopic Data

Note: An experimental IR spectrum for **4-Methyl-2-phenylpyridine** was not available in the searched resources. The following are characteristic absorption bands expected for this class of compound based on data for related structures.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	C-H stretch (Aromatic)
2980-2850	Medium-Weak	C-H stretch (Methyl)
1600-1585	Medium	C=C stretch (Aromatic ring)
1500-1400	Medium	C=C stretch (Aromatic ring)
1470-1450	Medium	C-H bend (Methyl)
1380-1370	Medium	C-H bend (Methyl)
900-675	Strong	C-H out-of-plane bend (Aromatic)

Table 3: Mass Spectrometry (MS) Data

The following table presents predicted collision cross-section data for various adducts of **4-Methyl-2-phenylpyridine**.

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	170.09642	134.4
[M+Na] ⁺	192.07836	143.0
[M-H] ⁻	168.08186	140.0
[M+NH ₄] ⁺	187.12296	153.5
[M+K] ⁺	208.05230	139.4
[M+H-H ₂ O] ⁺	152.08640	126.9
[M+HCOO] ⁻	214.08734	158.2
[M+CH ₃ COO] ⁻	228.10299	148.3
[M+Na-2H] ⁻	190.06381	143.2
[M] ⁺	169.08859	133.7
[M] ⁻	169.08969	133.7

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds like **4-Methyl-2-phenylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered through a pipette with a cotton plug into a clean NMR tube.
- **Data Acquisition:** The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.
 - ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum.
 - ¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom.

- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **Solid Samples (KBr Pellet):** A small amount of the solid sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent disk using a hydraulic press.
 - **Solid or Liquid Samples (Thin Film):** A few drops of a concentrated solution of the compound in a volatile solvent are applied to a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
- **Data Acquisition:** The prepared sample is placed in the sample holder of an FTIR spectrometer. The instrument records the infrared spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is also recorded and subtracted from the sample spectrum.
- **Data Analysis:** The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

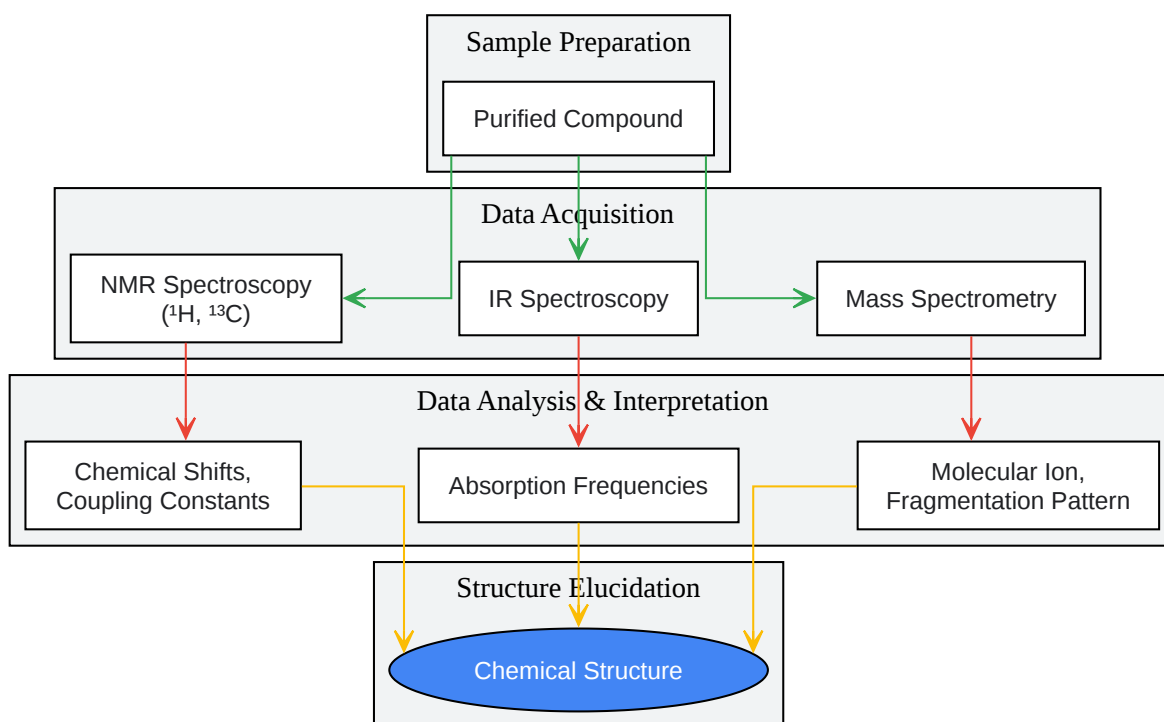
Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
- **Ionization:** The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI). In EI, a high-energy electron beam bombards the sample, causing the ejection of an electron and the formation of a molecular ion (M^+) and fragment ions. ESI is a softer ionization technique often used for less volatile or thermally labile molecules.

- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z . The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers clues about its structure.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound.



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Caption: A logical workflow for the elucidation of molecular structures using spectroscopic techniques.

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